Taccalonolide AJ

Description

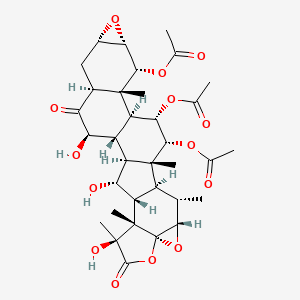

Structure

3D Structure

Propriétés

IUPAC Name |

[(1S,2S,3R,5S,7S,9S,10R,11R,12S,13S,14R,15R,16S,17S,18S,20S,23S,24S,25R,26R)-10,14-diacetyloxy-3,23,26-trihydroxy-11,15,17,23,24-pentamethyl-4,22-dioxo-8,19,21-trioxaoctacyclo[13.11.0.02,12.05,11.07,9.016,25.018,20.020,24]hexacosan-13-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H44O14/c1-10-17-20(32(7)33(8,42)29(41)48-34(32)26(10)47-34)23(40)18-16-19(25(43-11(2)35)28(31(17,18)6)45-13(4)37)30(5)14(21(38)22(16)39)9-15-24(46-15)27(30)44-12(3)36/h10,14-20,22-28,39-40,42H,9H2,1-8H3/t10-,14+,15-,16-,17-,18+,19+,20-,22+,23+,24-,25-,26-,27-,28-,30-,31+,32-,33+,34+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKYBGRKQMTOQL-MPOFNYKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(C3C2(C(C(C4C3C(C(=O)C5C4(C(C6C(C5)O6)OC(=O)C)C)O)OC(=O)C)OC(=O)C)C)O)C7(C(C(=O)OC78C1O8)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2[C@@H]([C@@H]([C@@H]3[C@@]2([C@H]([C@H]([C@H]4[C@H]3[C@H](C(=O)[C@@H]5[C@@]4([C@H]([C@@H]6[C@H](C5)O6)OC(=O)C)C)O)OC(=O)C)OC(=O)C)C)O)[C@]7([C@](C(=O)O[C@]78[C@H]1O8)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

676.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Origin of Taccalonolide AJ: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taccalonolide AJ is a highly potent, semi-synthetic microtubule-stabilizing agent that has garnered significant interest in the field of oncology. Its ability to circumvent mechanisms of resistance to clinically used taxanes makes it a promising candidate for the development of new anticancer therapeutics. This technical guide provides an in-depth exploration of the origin of this compound, detailing the natural source of its precursor, the experimental protocols for its isolation and semi-synthesis, and quantitative data regarding its biological activity.

Genesis of this compound: A Semi-Synthetic Approach

This compound is not a naturally occurring compound; it is a derivative of Taccalonolide B, a natural product isolated from plants of the genus Tacca. The key transformation that yields this compound is the epoxidation of the C22-C23 double bond of Taccalonolide B. This structural modification results in a dramatic increase in its antiproliferative potency, transforming a moderately active natural product into a nanomolar inhibitor of cancer cell growth.

The journey to this compound, therefore, begins with the isolation of its natural precursor, Taccalonolide B.

The Natural Source: Tacca Species

The primary sources of the precursor Taccalonolide B are plants belonging to the genus Tacca, commonly known as "bat flowers." Specifically, Tacca plantaginea and Tacca chantrieri have been identified as rich sources of various taccalonolides, including Taccalonolide A and B.[1][2] These perennial herbaceous plants are found in the tropical regions of Asia. The rhizomes of these plants are the primary location for the accumulation of taccalonolides.[1][3]

Experimental Protocols

Isolation of Taccalonolide B from Tacca plantaginea

The isolation of Taccalonolide B from the rhizomes of Tacca plantaginea is a multi-step process involving extraction, fractionation, and chromatographic purification. While Taccalonolide A is often the most abundant taccalonolide, Taccalonolide B can be obtained directly or via the hydrolysis of the C15-acetate group of Taccalonolide A.[2]

Protocol:

-

Extraction:

-

Air-dried and powdered rhizomes of Tacca plantaginea are extracted exhaustively with 95% ethanol at room temperature.

-

The resulting crude extract is concentrated under reduced pressure to yield a residue.[4]

-

-

Fractionation:

-

The ethanol extract is suspended in water and partitioned successively with petroleum ether, chloroform, and ethyl acetate.

-

The bio-active fractions, typically the chloroform and ethyl acetate fractions, are concentrated.

-

-

Chromatographic Purification:

-

The active fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Fractions are monitored by thin-layer chromatography (TLC) and bioassays.

-

Fractions enriched with taccalonolides are combined and further purified by repeated column chromatography on silica gel and Sephadex LH-20.

-

Final purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column to yield pure Taccalonolide B.[5]

-

Typical Yield: The yield of taccalonolides from the roots and rhizomes of Tacca species is noted to be approximately 10-fold higher than the yield of paclitaxel from the bark of the Pacific Yew.[1]

Isolation Workflow for Taccalonolide B.

Semi-Synthesis of this compound from Taccalonolide B

The conversion of Taccalonolide B to this compound is achieved through a mild and efficient epoxidation reaction.[2][6]

Protocol:

-

Reagent Preparation:

-

A solution of dimethyldioxirane (DMDO) in acetone (approx. 0.05-0.1 M) is prepared according to standard literature procedures. The concentration is determined by titration with a standard thioanisole solution.

-

-

Epoxidation Reaction:

-

Taccalonolide B is dissolved in a suitable solvent, such as a mixture of dichloromethane and acetone.

-

The freshly prepared solution of DMDO in acetone is added to the solution of Taccalonolide B at 0 °C.

-

The reaction mixture is stirred at 0 °C and monitored by TLC until the starting material is consumed.

-

-

Work-up and Purification:

-

The solvent is removed under reduced pressure.

-

The residue is purified by silica gel flash chromatography or preparative HPLC to afford pure this compound.[6]

-

Yield: The epoxidation reaction with DMDO is highly efficient, often proceeding in quantitative or near-quantitative yield.[2][6]

Semi-Synthesis of this compound.

Quantitative Data: Antiproliferative Activity

The epoxidation of the C22-C23 double bond in Taccalonolide B to form this compound results in a remarkable increase in its cytotoxic potency against cancer cell lines.

| Compound | Cell Line | IC₅₀ (nM) | Fold Increase in Potency (vs. Taccalonolide B) |

| Taccalonolide B | SK-OV-3 | 208[7] | - |

| This compound | HeLa | 4.2[8][9][10][11] | ~734[12] |

| This compound | MDA-MB-435 | ~4[13] | - |

Structure-Activity Relationship: The Critical Epoxide

The dramatic enhancement of biological activity observed upon conversion of Taccalonolide B to this compound underscores the critical importance of the C22-C23 epoxide moiety. This epoxide is believed to be essential for the covalent binding of taccalonolides to β-tubulin.[12] X-ray diffraction analysis has shown that the covalent binding site is at β-tubulin D226.[12] This covalent interaction is thought to be responsible for the potent microtubule-stabilizing effects and the ability of these compounds to overcome certain mechanisms of drug resistance.[12]

Biosynthetic Origins of the Taccalonolide Scaffold

While the specific biosynthetic pathway of Taccalonolide B in Tacca species has not been fully elucidated, the steroidal backbone suggests its origin from the isoprenoid pathway. It is hypothesized that, similar to other steroidal lactones like withanolides, the taccalonolide skeleton is derived from cholesterol.[14] The biosynthesis would likely involve a series of oxidative modifications, including hydroxylations and the formation of the characteristic lactone ring, from a steroidal precursor.[14]

Hypothesized Biosynthetic Origin of Taccalonolides.

Conclusion

This compound represents a compelling example of how semi-synthetic modification of a natural product can lead to a significant enhancement of its therapeutic potential. Its origin is firmly rooted in the natural world, with the precursor Taccalonolide B being isolated from Tacca species. The straightforward and high-yielding semi-synthesis makes this compound an accessible tool for further research and a promising lead compound in the development of novel anticancer agents that can overcome the challenge of drug resistance. This guide provides the fundamental technical information required for researchers to engage with this fascinating and potent molecule.

References

- 1. Taccalonolides: Novel Microtubule Stabilizers with Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Taccalonolides: Structure, semi-synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and Biological Activities of New Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Synthetic Reactions with Rare Taccalonolides Reveal the Value of C-22,23 Epoxidation for Microtubule Stabilizing Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Taccalonolide Microtubule Stabilizers Generated Using Semi-Synthesis Define the Effects of Mono Acyloxy Moieties at C-7 or C-15 and Disubstitutions at C-7 and C-25 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 10. researchgate.net [researchgate.net]

- 11. S-EPMC3234588 - Potent taccalonolides, AF and AJ, inform significant structure-activity relationships and tubulin as the binding site of these microtubule stabilizers. - OmicsDI [omicsdi.org]

- 12. Taccalonolides: A Novel Class of Microtubule-Stabilizing Anticancer Agents [mdpi.com]

- 13. Pharmacokinetic Analysis and in Vivo Antitumor Efficacy of Taccalonolides AF and AJ - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Technical Guide: Semi-synthesis of Taccalonolide AJ from Taccalonolide B

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the semi-synthetic conversion of Taccalonolide B into the highly potent microtubule-stabilizing agent, Taccalonolide AJ. The conversion involves a targeted epoxidation that dramatically enhances the compound's antiproliferative activity. This guide consolidates experimental protocols, quantitative data, and visual workflows to support research and development in cancer therapeutics.

Introduction

Taccalonolides are a class of highly oxygenated, pentacyclic steroids isolated from plants of the Tacca genus.[1][2] They represent a unique class of microtubule-stabilizing agents, which are critical targets in cancer therapy.[2][3] Unlike taxanes, taccalonolides have demonstrated efficacy against drug-resistant cancer models, suggesting a distinct mechanism of action.[1][4]

This compound is a semi-synthetic derivative that exhibits significantly higher potency than its naturally abundant precursor, Taccalonolide B.[1][5][6] The key structural difference is the presence of a C22-C23 epoxide group in this compound, which is formed from the corresponding double bond in Taccalonolide B.[1][2] This modification enhances its antiproliferative potency by over 700-fold, making the semi-synthesis of this compound a critical process for preclinical and clinical investigations.[1][7] The enhanced activity is attributed to the epoxide moiety enabling a covalent bond with β-tubulin at residue D226.[1][4]

This guide details the two-stage process for producing this compound: the generation of Taccalonolide B from its common precursor, Taccalonolide A, followed by the specific epoxidation to yield the final product.

Overall Synthetic Workflow

The semi-synthesis of this compound from Taccalonolide B is a straightforward process. However, Taccalonolide B itself is often obtained via hydrolysis from the more abundant Taccalonolide A. The complete workflow is therefore conceptualized as a two-step sequence:

-

Hydrolysis: Selective removal of the C15 acetate group from Taccalonolide A to yield Taccalonolide B.

-

Epoxidation: Targeted oxidation of the C22-C23 double bond of Taccalonolide B to form the corresponding epoxide, this compound.

Caption: Semi-synthesis workflow from Taccalonolide A to this compound.

Experimental Protocols

The following protocols are based on established methodologies for the hydrolysis and epoxidation of taccalonolides.

Step 1: Generation of Taccalonolide B via Hydrolysis of Taccalonolide A

This procedure describes the mild basic hydrolysis to selectively remove the C15-acetate.

-

Materials:

-

Taccalonolide A

-

Methanol (MeOH)

-

0.05 M Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Deionized Water

-

-

Procedure:

-

Dissolve Taccalonolide A (e.g., 40 mg) in methanol (4 mL).[8]

-

Add 8 mL of 0.05 M sodium bicarbonate solution to the methanolic solution.[8]

-

Stir the resulting solution at room temperature for approximately 44 hours.[8]

-

Monitor the reaction progress using an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, perform a liquid-liquid extraction of the reaction solution with ethyl acetate.[8]

-

Wash the combined organic phases with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product via High-Performance Liquid Chromatography (HPLC) to yield pure Taccalonolide B.[8]

-

Step 2: Epoxidation of Taccalonolide B to this compound

This protocol uses dimethyldioxirane (DMDO), a common and effective epoxidizing agent, for the conversion.

-

Materials:

-

Taccalonolide B

-

Dimethyldioxirane (DMDO) solution in acetone

-

Anhydrous solvent (e.g., Dichloromethane or Acetone)

-

-

Procedure:

-

Dissolve Taccalonolide B in a minimal amount of anhydrous solvent in a reaction vessel.

-

Cool the solution in an ice bath (0 °C).

-

Add a solution of dimethyldioxirane (DMDO) in acetone dropwise to the stirred solution. The use of DMDO is cited as an effective method for this transformation.[1][9]

-

Allow the reaction to stir at a low temperature, monitoring its progress by TLC or LC-MS until the starting material is consumed.

-

Quench the reaction by adding a suitable quenching agent (e.g., a small amount of dimethyl sulfide or by solvent evaporation).

-

Concentrate the reaction mixture in vacuo.

-

Purify the resulting residue using HPLC to isolate this compound.

-

Quantitative Data Summary

The semi-synthetic modifications result in a dramatic increase in biological potency.

Table 1: Summary of Reaction Parameters

| Step | Reaction | Key Reagents | Typical Yield | Reference |

| 1 | Hydrolysis | Taccalonolide A, Sodium Bicarbonate | ~65% | [8] |

| 2 | Epoxidation | Taccalonolide B, Dimethyldioxirane (DMDO) | Not specified in detail | [1][9] |

Table 2: Comparison of Antiproliferative Activity

| Compound | Structure | IC₅₀ (HeLa cells) | Potency Increase Factor | Reference |

| Taccalonolide B | C22-C23 double bond | ~3100 nM | - | [7] |

| This compound | C22-C23 epoxide | 4.2 nM | ~738x | [6][7][10] |

Mechanism of Action

This compound functions as a potent microtubule-stabilizing agent. Its mechanism is distinct from other stabilizers and is defined by its covalent interaction with tubulin.

-

Binding: this compound covalently binds to the D226 residue of β-tubulin.[1][4] This interaction is mediated by the C22-C23 epoxide ring.[1][4]

-

Stabilization: This binding enhances the polymerization of tubulin into microtubules and profoundly stabilizes the resulting polymers against depolymerization.[5][6][11]

-

Cellular Effect: The stabilized microtubules are dysfunctional, leading to the formation of abnormal mitotic spindles, which triggers a mitotic arrest at the G2/M phase of the cell cycle.[12]

-

Apoptosis: Prolonged mitotic arrest ultimately induces programmed cell death (apoptosis), contributing to the compound's potent anticancer activity.[3]

Caption: Mechanism of action pathway for this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Taccalonolides: Structure, semi-synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Taccalonolides: Structure, semi-synthesis, and biological activity [frontiersin.org]

- 4. Taccalonolides: A Novel Class of Microtubule-Stabilizing Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Potent taccalonolides, AF and AJ, inform significant structure-activity relationships and tubulin as the binding site of these microtubule stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Identification and Biological Activities of New Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Taccalonolide Microtubule Stabilizers Generated Using Semi-Synthesis Define the Effects of Mono Acyloxy Moieties at C-7 or C-15 and Disubstitutions at C-7 and C-25 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Taccalonolide binding to tubulin imparts microtubule stability and potent in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

Taccalonolide AJ: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taccalonolide AJ is a potent, semi-synthetic microtubule-stabilizing agent that has garnered significant interest in the field of cancer research. As a member of the taccalonolide class of highly acetylated pentacyclic steroids, it exhibits profound antiproliferative activity against a range of cancer cell lines. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the mechanism of action of this compound. Detailed experimental protocols for its semi-synthesis and for assessing its microtubule-stabilizing effects are provided, alongside illustrative diagrams to clarify key processes and pathways.

Chemical Structure and Physicochemical Properties

This compound is a complex steroidal molecule characterized by a pentacyclic core and extensive acetylation.[1] Its chemical structure was elucidated through spectroscopic methods, including 1D and 2D NMR and high-resolution mass spectrometry.[2] A key structural feature, critical for its potent biological activity, is the presence of an epoxide group at the C22-C23 position.[3] This epoxide is introduced via a semi-synthetic modification of its precursor, taccalonolide B.[3]

The taccalonolides are a class of microtubule-stabilizing agents originally isolated from plants of the genus Tacca.[1] While earlier taccalonolides like A and B showed cellular activity, they did not directly interact with purified tubulin.[4] The introduction of the C22-C23 epoxide in taccalonolides AF and AJ was a significant breakthrough, leading to compounds that directly bind to and stabilize microtubules.[4]

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Physicochemical and Biological Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C34H44O13 | [5] |

| Appearance | White powder | [5] |

| Potency (IC50 vs. HeLa cells) | 4.2 nM | [4][5][6] |

| In Vivo Half-Life (elimination) | 8.1 minutes | [6][7][8] |

| Mechanism of Action | Microtubule Stabilizer | [5] |

| Binding Site | Covalent binding to β-tubulin (Asp226) | [6] |

Biological Properties and Mechanism of Action

This compound exerts its potent anticancer effects by disrupting the normal dynamics of cellular microtubules.[9] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. This compound functions as a microtubule-stabilizing agent, promoting the polymerization of tubulin dimers into microtubules and inhibiting their depolymerization.[4][9] This leads to the formation of abnormal, hyper-stabilized microtubule bundles, mitotic arrest, and ultimately, apoptosis of cancer cells.[2]

Unlike some other microtubule stabilizers, this compound has been shown to bind covalently to its target, β-tubulin.[9] This irreversible binding contributes to its high potency and persistent cellular effects.[9] The covalent bond is formed between the C22-C23 epoxide of this compound and the aspartate 226 residue of β-tubulin.[6]

The signaling pathway for this compound-induced apoptosis is initiated by its direct interaction with the microtubule cytoskeleton. The resulting disruption of microtubule dynamics triggers the mitotic checkpoint, leading to cell cycle arrest in the G2/M phase and subsequent activation of the apoptotic cascade.

Figure 1. Signaling pathway of this compound leading to apoptosis.

Experimental Protocols

Semi-synthesis of this compound

This compound is produced via a two-step semi-synthetic route starting from the naturally occurring taccalonolide A.[3][5] The first step involves the hydrolysis of taccalonolide A to yield taccalonolide B, followed by the epoxidation of the C22-C23 double bond of taccalonolide B.[3]

Step 1: Hydrolysis of Taccalonolide A to Taccalonolide B

-

Dissolve Taccalonolide A in a 1:1 mixture of methanol (MeOH) and 0.05 M sodium bicarbonate (NaHCO3) solution.[5]

-

Stir the reaction mixture at room temperature for 20 hours.[5]

-

Monitor the reaction progress using LC-MS. An 80% yield of taccalonolide B is typically achieved under these conditions.[5]

-

Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purify taccalonolide B using standard chromatographic techniques (e.g., silica gel column chromatography).

Step 2: Epoxidation of Taccalonolide B to this compound

-

Dissolve the purified taccalonolide B in a suitable solvent (e.g., dichloromethane).

-

Add an epoxidizing agent, such as dimethyldioxirane (DMDO), to the solution.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Once the reaction is complete, quench any remaining oxidizing agent.

-

Purify this compound from the reaction mixture using chromatographic methods to obtain a white powder.[5]

Figure 2. Workflow for the semi-synthesis of this compound.

In Vitro Tubulin Polymerization Assay

The effect of this compound on microtubule polymerization can be assessed using a turbidimetric assay with purified tubulin. This assay measures the increase in absorbance as tubulin dimers polymerize into microtubules.

Materials:

-

Purified tubulin (e.g., >99% pure)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA

-

GTP solution (100 mM)

-

This compound stock solution (in DMSO)

-

Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Procedure:

-

Pre-warm the spectrophotometer to 37°C.

-

Prepare the tubulin solution by resuspending lyophilized tubulin in cold GTB to a final concentration of 2 mg/mL. Keep the solution on ice.

-

Prepare the reaction mixtures in pre-warmed microcuvettes or a 96-well plate. For each reaction, combine:

-

GTB

-

GTP (to a final concentration of 1 mM)

-

This compound at the desired final concentration (e.g., 5, 10, 20, 30 µM) or vehicle control (DMSO).[10]

-

-

Initiate the polymerization by adding the cold tubulin solution to the reaction mixture.

-

Immediately place the cuvette/plate in the spectrophotometer and begin recording the absorbance at 340 nm every 30 seconds for at least 30-60 minutes.

-

A notable characteristic of this compound in this assay is a lag period of 5-10 minutes before a significant increase in polymerization is observed, which is distinct from other microtubule stabilizers like paclitaxel.[11]

-

Analyze the data by plotting absorbance versus time. The rate of polymerization can be determined from the slope of the linear portion of the curve, and the extent of polymerization is indicated by the plateau of the curve.

In Vivo Efficacy and Pharmacokinetics

While this compound demonstrates exceptional potency in vitro, its in vivo application for systemic cancer therapy is limited by its pharmacokinetic profile.[7][8] It has a short elimination half-life of approximately 8.1 minutes in vivo.[6][7][8] This rapid clearance prevents the sustained plasma concentrations necessary for significant antitumor efficacy when administered systemically.[7][8] However, when administered directly to the tumor site (intratumoral injection), this compound exhibits excellent and persistent antitumor activity, highlighting its potent cytotoxic effects when it can reach its target.[6][7]

Conclusion and Future Directions

This compound is a powerful microtubule-stabilizing agent with a well-defined chemical structure and mechanism of action. Its ability to covalently bind to tubulin and overcome some mechanisms of taxane resistance makes it an attractive candidate for further investigation.[9] The primary challenge for the clinical development of this compound is its unfavorable pharmacokinetic profile.[12] Future research efforts are likely to focus on the development of drug delivery systems or structural modifications to improve its in vivo stability and bioavailability, thereby unlocking its full therapeutic potential as an anticancer agent.[12]

References

- 1. Taccalonolides: Novel Microtubule Stabilizers with Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 3. Taccalonolides: Structure, semi-synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hydrolysis Reactions of the Taccalonolides Reveal Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Taccalonolides: Structure, semi-synthesis, and biological activity [frontiersin.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Taccalonolide Microtubule Stabilizers Generated Using Semi-Synthesis Define the Effects of Mono Acyloxy Moieties at C-7 or C-15 and Disubstitutions at C-7 and C-25 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Taccalonolide binding to tubulin imparts microtubule stability and potent in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. S-EPMC3234588 - Potent taccalonolides, AF and AJ, inform significant structure-activity relationships and tubulin as the binding site of these microtubule stabilizers. - OmicsDI [omicsdi.org]

A Technical Guide to the Mechanism of Action of Taccalonolide AJ on Microtubule Stabilization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Taccalonolide AJ represents a novel class of microtubule-stabilizing agents (MSAs) with a distinct and potent mechanism of action that sets it apart from classical MSAs like paclitaxel. This technical guide provides an in-depth examination of its molecular interactions with tubulin, the resulting effects on microtubule dynamics, and the downstream cellular consequences. A key feature of this compound is its ability to form an irreversible covalent bond with β-tubulin at a site distinct from other known MSA binding sites.[1][2] This unique interaction leads to profound microtubule stabilization through enhanced inter-protofilament stability, resulting in potent antiproliferative activity and the ability to circumvent clinically relevant mechanisms of taxane resistance.[1][3][4] This document details the biochemical and cellular basis of its action, presents quantitative data in a comparative format, and provides protocols for key experimental assays used in its characterization.

Biochemical Mechanism of Action: A Unique Covalent Interaction

The primary mechanism distinguishing this compound from taxanes and other MSAs is its direct, covalent, and irreversible binding to tubulin.[1] This interaction is foundational to its potent biological activity.

Covalent Adduct Formation with β-Tubulin

X-ray crystallography and mass spectrometry have definitively identified the binding site of this compound.[3][5][6] It forms a covalent bond with the carboxyl group of the aspartate residue at position 226 (D226) of β-tubulin.[3][4][6] This reaction is mediated by the C22-C23 epoxide moiety on the taccalonolide structure, which is essential for its high potency.[3][4][7] This covalent and irreversible binding explains the high degree of cellular persistence observed with this compound, where its effects remain even after the drug is washed out.[1][8][9]

Caption: Covalent binding of this compound to β-Tubulin D226.

Alteration of Microtubule Polymerization Dynamics

This compound robustly promotes the polymerization of purified tubulin, similar in extent to paclitaxel at equimolar concentrations.[10] However, its kinetic profile is markedly different. Unlike the immediate polymerization induced by paclitaxel, this compound exhibits a distinct lag period before polymerization begins, suggesting a different mode of interaction with tubulin or a novel binding site.[2][3][10]

Furthermore, while 10 μM of this compound produces a similar 4.7-fold increase in polymerization rate and a doubling of polymer mass as 10 μM paclitaxel, higher concentrations of AJ (20-30 μM) lead to further increases in both the rate and extent of polymerization—an effect not seen with paclitaxel.[1][3]

| Parameter | This compound | Paclitaxel | Citation(s) |

| Effect on Polymerization | Enhances rate and extent | Enhances rate and extent | [1][3] |

| Kinetic Profile | Exhibits a significant lag time | Immediate polymerization | [2][3][10] |

| Dose-Response (Rate & Extent) | Increases with concentrations >10 µM | Plateaus at concentrations >10 µM | [1][3] |

| Resulting Microtubules | Profoundly cold-stable | Susceptible to cold-induced depolymerization | [1][2][5] |

Table 1: Comparison of the in vitro microtubule polymerization effects of this compound and Paclitaxel.

Novel Mode of Microtubule Stabilization

The stabilization imparted by this compound is mechanistically unique. Upon binding, it induces a conformational shift in the M-loop of β-tubulin, which facilitates lateral contacts between protofilaments.[6][11] This action promotes strong inter-protofilament stability, which is a primary mechanism of its stabilizing effect and differs from M-loop stabilization seen with taxanes.[1][2][5]

Additionally, this compound has been shown to inhibit the hydrolysis of GTP at the exchangeable E-site on β-tubulin.[6] This effectively locks the tubulin dimer into a GTP-bound state, which is more favorable for polymerization and stability.[6] The resulting microtubules are exceptionally stable and highly resistant to cold-induced depolymerization, a hallmark that distinguishes them from those formed in the presence of paclitaxel.[1][2]

Caption: Proposed mechanism of microtubule stabilization by this compound.

Cellular Ramifications of Microtubule Stabilization

The potent biochemical activity of this compound translates into distinct and profound effects on the microtubule cytoskeleton in cells, leading to cell cycle arrest and apoptosis.

Disruption of Cellular Microtubule Networks

A key difference between this compound and paclitaxel is the concentration at which they affect interphase microtubules. This compound causes significant bundling of interphase microtubules at concentrations at or even below its IC50 value for antiproliferative effects.[3][8] In contrast, paclitaxel requires concentrations substantially higher than its antiproliferative IC50 to induce similar bundling.[1][8][9]

During mitosis, this compound induces the formation of highly aberrant mitotic spindles characterized by five to nine small, compact asters, a morphology distinct from the single large aster typically seen with paclitaxel treatment.[2][3] This severe disruption of the mitotic spindle prevents proper chromosome segregation.

| Cellular Effect | This compound | Paclitaxel | Citation(s) |

| Antiproliferative IC50 (HeLa) | ~4 nM | ~1.6 - 3 nM | [1][8] |

| Interphase Microtubule Bundling | Occurs at concentrations near the IC50 | Requires concentrations >30-fold higher than IC50 | [3][8] |

| Mitotic Spindle Aberrations | Multiple (5-9) small, compact asters | Single large, diffuse aster, often with two smaller ones | [3][12] |

| Cellular Persistence | High persistence; effects remain after washout | Reversible effects after washout | [8][9] |

Table 2: Comparison of the cellular effects of this compound and Paclitaxel.

Downstream Signaling and Apoptosis

The disruption of microtubule dynamics, particularly during mitosis, activates the spindle assembly checkpoint, leading to a robust arrest in the G2/M phase of the cell cycle.[13][14] Prolonged mitotic arrest triggers downstream apoptotic signaling pathways. This process is consistent with the effects of other microtubule-targeting agents and involves the phosphorylation of the anti-apoptotic protein Bcl-2, which inactivates its protective function and commits the cell to apoptosis.[7][13][14]

Caption: Cellular signaling cascade following microtubule stabilization by this compound.

Overcoming Taxane Resistance

The unique binding site and covalent mechanism of this compound allow it to be effective against cancer cells that have developed resistance to taxanes.[3][4] It successfully circumvents resistance mediated by:

-

P-glycoprotein (Pgp) overexpression: Taccalonolides are poor substrates for this common drug efflux pump.[3]

-

βIII-tubulin isotype expression: Overexpression of this isotype is a common mechanism of taxane resistance, which this compound overcomes.[3]

-

Mutations in the taxane binding site: Because this compound binds to a different site, mutations affecting paclitaxel binding do not impact its efficacy.[1]

Key Experimental Protocols

The following sections detail the methodologies for the core assays used to characterize the mechanism of this compound.

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the increase in light scattering as soluble tubulin dimers polymerize into microtubules.

Methodology:

-

Reagent Preparation: Thaw purified tubulin protein (e.g., >99% pure bovine tubulin) and GTP stock solutions on ice. Prepare a polymerization buffer (e.g., G-PEM buffer: 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) containing 1 mM GTP.[15]

-

Reaction Assembly: On ice, add tubulin to the polymerization buffer to a final concentration of 2 mg/mL (~20 µM).[2] Aliquot the mixture into a pre-chilled 96-well plate.

-

Compound Addition: Add this compound (dissolved in DMSO, final concentration typically 5-30 µM) or vehicle control (DMSO) to the appropriate wells.[1] Keep the final DMSO concentration constant and low (<1%) across all wells.

-

Measurement: Immediately place the 96-well plate into a spectrophotometer pre-warmed to 37°C.[16]

-

Data Acquisition: Measure the absorbance (optical density) at 340 nm or 350 nm every 30-60 seconds for 60-90 minutes to monitor the kinetics of polymerization.[1][16]

-

Analysis: Plot absorbance versus time. Key parameters to extract include the lag time, the maximum rate of polymerization (slope of the linear phase), and the maximum polymer mass (plateau absorbance).[17]

Caption: Workflow for the in vitro tubulin polymerization assay.

Immunofluorescence Staining of Cellular Microtubules

This technique allows for the direct visualization of drug effects on the microtubule architecture within cells.

Methodology:

-

Cell Culture: Seed cells (e.g., HeLa or A-10) onto glass coverslips in a petri dish or in a glass-bottomed multi-well plate and allow them to adhere overnight.[1][14]

-

Drug Treatment: Treat the cells with various concentrations of this compound or controls (e.g., paclitaxel, vehicle) for a specified duration (e.g., 18 hours).[1]

-

Fixation: Gently wash the cells with phosphate-buffered saline (PBS). Fix the cells with 4% formaldehyde in PBS for 20-30 minutes at room temperature.[18]

-

Permeabilization: Wash the fixed cells with PBS. Permeabilize the cell membranes with a buffer containing a detergent like Triton X-100 (e.g., 0.1% in PBS) for 10-20 minutes.[18]

-

Blocking: Wash the cells and incubate with a blocking buffer (e.g., PBS with 1% bovine serum albumin) for 1 hour to reduce non-specific antibody binding.

-

Antibody Staining: Incubate the cells with a primary antibody specific for β-tubulin for 1-2 hours at room temperature.[1][14] Wash thoroughly, then incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

-

Counterstaining and Mounting: Stain the cell nuclei with DAPI. Wash the coverslips and mount them onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the microtubule structures using a fluorescence or confocal microscope.

Caption: Workflow for immunofluorescence microscopy of microtubules.

Conclusion

This compound is a potent microtubule-stabilizing agent that operates through a mechanism fundamentally distinct from that of taxanes and other stabilizers. Its defining features are the irreversible covalent bond it forms with β-tubulin D226 and its unique method of promoting inter-protofilament stability.[1][4][6] These characteristics result in profound and persistent cellular effects, including microtubule bundling, mitotic arrest, and apoptosis, at low nanomolar concentrations.[1] The ability of this compound to overcome multiple, clinically relevant drug resistance mechanisms makes it and the broader taccalonolide class highly promising candidates for development as next-generation anticancer therapeutics. Further research into optimizing its pharmacological properties and exploring its efficacy in resistant tumor models is well-warranted.

References

- 1. Taccalonolide binding to tubulin imparts microtubule stability and potent in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Taccalonolides: A Novel Class of Microtubule-Stabilizing Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Taccalonolide binding to tubulin imparts microtubule stability and potent in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of microtubule stabilization by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Taccalonolides: Structure, semi-synthesis, and biological activity [frontiersin.org]

- 8. Cellular studies reveal mechanistic differences between taccalonolide A and paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cellular studies reveal mechanistic differences between taccalonolide A and paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Taccalonolides: Novel Microtubule Stabilizers with Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

- 17. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vitro microtubule polymerization assay [bio-protocol.org]

An In-depth Technical Guide to the Interaction of Taccalonolide AJ with Tubulin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between Taccalonolide AJ, a potent microtubule-stabilizing agent, and its cellular target, tubulin. This document details the mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for studying this interaction.

Introduction to this compound

Taccalonolides are a class of highly acetylated, pentacyclic steroids isolated from plants of the genus Tacca. This compound is a semi-synthetic derivative that has demonstrated significant potential as an anticancer agent due to its potent microtubule-stabilizing activity.[1][2] Unlike other microtubule stabilizers such as taxanes, taccalonolides exhibit a unique mechanism of action and can circumvent common mechanisms of drug resistance.[3][4] This guide focuses specifically on this compound and its direct interaction with the tubulin protein.

Mechanism of Covalent Binding and Microtubule Stabilization

This compound's primary mechanism of action involves its direct, covalent binding to β-tubulin. This irreversible interaction is a key feature that distinguishes it from many other microtubule-targeting agents.[3]

Covalent Adduct Formation: The interaction is mediated by the C22-C23 epoxide moiety of this compound, which acts as an electrophile.[4] This epoxide group is attacked by the carboxylate side chain of the aspartate residue at position 226 (D226) of β-tubulin, forming a stable ester bond.[5] This covalent binding has been confirmed by X-ray crystallography and mass spectrometry.[5]

Conformational Changes and Microtubule Stabilization: The formation of the covalent adduct with β-tubulin induces a conformational change in the tubulin dimer. This change promotes the assembly of tubulin into microtubules and stabilizes the resulting polymer, preventing its depolymerization.[5] This leads to an accumulation of microtubules in the cell, disruption of the mitotic spindle, and ultimately, cell cycle arrest and apoptosis.[3][4] A key distinction from taxanes is that this compound-induced stabilization does not appear to involve the M-loop of β-tubulin, suggesting a different allosteric mechanism.

The proposed mechanism of this compound's interaction with tubulin is depicted in the following signaling pathway diagram:

Quantitative Data

The following tables summarize key quantitative data regarding the biological activity of this compound.

Table 1: Antiproliferative Activity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HeLa | Cervical Cancer | 4.2 | [1] |

| HeLa | Cervical Cancer | 6.2 | [6] |

| HeLa (βIII-tubulin overexpressing) | Cervical Cancer (Paclitaxel-resistant) | 9.6 | [6] |

| SK-OV-3 | Ovarian Cancer | - | - |

| MDA-MB-435 | Melanoma | - | - |

| A549 | Lung Cancer | - | - |

| MCF-7 | Breast Cancer | - | - |

Note: A comprehensive list of IC50 values across a wider range of cell lines is still being actively researched.

Table 2: Effect of this compound on In Vitro Tubulin Polymerization

| Concentration (μM) | Relative Rate of Polymerization (fold increase vs. vehicle) | Total Polymer Formed (fold increase vs. vehicle) | Reference |

| 10 | 4.7 | 2.0 | [4] |

| 20 | Increased (30-66%) | Increased | [4] |

| 30 | Increased (30-66%) | Increased | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with tubulin.

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the effect of this compound on the polymerization of purified tubulin by monitoring the increase in turbidity.

Workflow Diagram:

References

- 1. Potent taccalonolides, AF and AJ, inform significant structure-activity relationships and tubulin as the binding site of these microtubule stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Taccalonolides: A Novel Class of Microtubule-Stabilizing Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Taccalonolide binding to tubulin imparts microtubule stability and potent in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Mechanism of microtubule stabilization by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Taccalonolides: Structure, semi-synthesis, and biological activity [frontiersin.org]

Taccalonolide AJ: A Potent Microtubule Stabilizer with Promising Anticancer Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Taccalonolide AJ is a semi-synthetic, highly oxygenated steroid that has emerged as a potent microtubule-stabilizing agent with significant potential in cancer therapy.[1] As a member of the taccalonolide family, originally isolated from plants of the genus Tacca, this compound distinguishes itself through its robust antiproliferative activity against a variety of cancer cell lines, including those resistant to conventional chemotherapeutics like paclitaxel.[2] This technical guide provides a comprehensive overview of the biological activity of this compound, focusing on its mechanism of action, quantitative effects on cancer cells, and detailed experimental protocols for its study.

Mechanism of Action: Covalent Modification of β-Tubulin

The primary mechanism of action of this compound involves its direct interaction with and stabilization of microtubules. Unlike some of its natural precursors, this compound has been shown to covalently bind to β-tubulin.[2] This irreversible binding stabilizes the microtubule polymer, disrupting the dynamic instability essential for proper mitotic spindle formation and function during cell division.[3] The consequence of this microtubule stabilization is the induction of mitotic arrest, ultimately leading to apoptotic cell death.[2]

Quantitative Analysis of Biological Activity

The cytotoxic and antiproliferative effects of this compound have been quantified across various cancer cell lines. The following tables summarize the key findings from published studies.

Table 1: Antiproliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HeLa | Cervical Cancer | 4.2 | [4] |

| HeLa | Cervical Cancer | 4.0 | [5] |

Table 2: Effects of this compound-Hydroxypropyl-β-Cyclodextrin (AJ-HP-β-CD) on 786-O Clear Cell Renal Cell Carcinoma Cells

| Treatment | Concentration (nM) | G2/M Phase Arrest (%) | Apoptotic Cells (%) | Reference |

| Vehicle | - | Not Reported | Not Reported | [3] |

| Paclitaxel | 10 | Not Reported | Not Reported | [3] |

| This compound | 10 | Not Reported | 5.91 ± 0.99 | [3] |

| AJ-HP-β-CD | 1 | ~75 | Not Reported | [3] |

| AJ-HP-β-CD | 3 | Not Reported | 12.30 ± 0.25 | [3] |

| AJ-HP-β-CD | 10 | ~80 | 16.07 ± 1.1 | [3] |

Signaling Pathways and Experimental Workflows

The biological effects of this compound are mediated through specific signaling cascades. The diagrams below, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for evaluating its anticancer properties.

Caption: Signaling pathway of this compound-induced apoptosis.

References

- 1. The taccalonolides, novel microtubule stabilizers, and γ-radiation have additive effects on cellular viability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Taccalonolides: A Novel Class of Microtubule-Stabilizing Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of this compound-Hydroxypropyl-β-Cyclodextrin Inclusion Complexes for Treatment of Clear Cell Renal-Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potent Taccalonolides, AF and AJ, Inform Significant Structure Activity Relationships and Tubulin as the Binding Site of These Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Taccalonolide binding to tubulin imparts microtubule stability and potent in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

Taccalonolide AJ: A Technical Guide to its Antiproliferative Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antiproliferative effects of Taccalonolide AJ, a potent microtubule-stabilizing agent. It is designed to be a comprehensive resource for researchers and professionals in the field of oncology and drug development, offering detailed mechanistic insights, quantitative data, and experimental protocols.

Core Mechanism of Action: Microtubule Stabilization

This compound exerts its antiproliferative effects primarily through the stabilization of microtubules. Unlike other microtubule-targeting agents, this compound forms a covalent bond with β-tubulin, specifically at aspartate residue 226 (D226)[1][2][3][4][5][6]. This irreversible binding enhances the polymerization of tubulin into microtubules and renders them highly resistant to depolymerization, even under cold conditions[7][8]. The stabilization of the microtubule network disrupts the dynamic instability required for proper mitotic spindle formation and function, leading to a cascade of cellular events that culminate in cell death.

The interaction of this compound with tubulin is distinct from that of taxanes. While it binds to the taxane site on β-tubulin, its covalent modification and the resulting profound microtubule stability set it apart[2][5][7][8]. This unique mechanism of action allows this compound to circumvent common mechanisms of taxane resistance, such as those mediated by P-glycoprotein (Pgp) drug efflux pumps and specific tubulin mutations[1][3][4][7][9][10][11][12].

Quantitative Analysis of Antiproliferative Activity

The potency of this compound has been evaluated across various cancer cell lines. The following tables summarize the key quantitative data related to its antiproliferative and cytotoxic effects.

Table 1: In Vitro Antiproliferative Potency (IC50) of this compound

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HeLa | Cervical Cancer | 4.2 | [6][11][12][13][14][15] |

| HeLa | Cervical Cancer | 4 | [8] |

| 786-O | Clear Cell Renal Cell Carcinoma | 16.01 ± 1.54 | [16] |

| 786-O (with HP-β-CD) | Clear Cell Renal Cell Carcinoma | 3.51 ± 0.79 | [16] |

Table 2: Effects of this compound on Tubulin Polymerization

| Parameter | Condition | Observation | Reference |

| Tubulin Polymerization Rate | 10 µM this compound | 4.7-fold increase over vehicle | [1] |

| Total Tubulin Polymer | 10 µM this compound | Doubling in total polymer formed | [1] |

| Cold Stability | 10 µM this compound | Insensitive to cold-induced depolymerization | [1][8] |

Cellular Consequences of Microtubule Stabilization

The primary mechanism of microtubule stabilization by this compound triggers a series of downstream cellular events that contribute to its antiproliferative effects.

Mitotic Arrest

The stabilization of microtubules disrupts the formation of a functional mitotic spindle, a critical structure for chromosome segregation during cell division. This leads to the activation of the spindle assembly checkpoint and subsequent arrest of the cell cycle in the G2/M phase[3][7][9]. In treated cells, immunofluorescence microscopy reveals the formation of abnormal mitotic spindles with multiple asters, which are more numerous and compact compared to those induced by paclitaxel[1][3][8].

Induction of Apoptosis

Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway. This is characterized by the phosphorylation of the anti-apoptotic protein Bcl-2 and the activation of caspases, such as caspase-3[1][3][9]. The cleavage of poly(ADP-ribose) polymerase (PARP) serves as a further indicator of apoptotic cell death[9]. Flow cytometry analysis of treated cells shows an increase in the sub-G1 population, which is indicative of apoptotic cells with fragmented DNA[1].

Signaling Pathways

The following diagram illustrates the signaling cascade initiated by this compound, leading to apoptosis.

Signaling pathway of this compound leading to apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antiproliferative effects of this compound.

Cell Culture

-

Cell Lines: HeLa (cervical cancer), SK-OV-3 (ovarian cancer), MDA-MB-435 (melanoma), and 786-O (clear cell renal cell carcinoma) are commonly used.

-

Culture Conditions: Cells are typically maintained in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

In Vitro Antiproliferation Assay (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell number by staining total cellular protein.

References

- 1. mdpi.com [mdpi.com]

- 2. Mechanism of microtubule stabilization by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Taccalonolides: A Novel Class of Microtubule-Stabilizing Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Taccalonolides: A Novel Class of Microtubule-Stabilizing Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Taccalonolide binding to tubulin imparts microtubule stability and potent in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Frontiers | Taccalonolides: Structure, semi-synthesis, and biological activity [frontiersin.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthetic Reactions with Rare Taccalonolides Reveal the Value of C-22,23 Epoxidation for Microtubule Stabilizing Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Potent taccalonolides, AF and AJ, inform significant structure-activity relationships and tubulin as the binding site of these microtubule stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Potent Taccalonolides, AF and AJ, Inform Significant Structure Activity Relationships and Tubulin as the Binding Site of These Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of this compound-Hydroxypropyl-β-Cyclodextrin Inclusion Complexes for Treatment of Clear Cell Renal-Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Cytotoxic Power of Taccalonolide AJ: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the early-stage research on the cytotoxicity of Taccalonolide AJ, a potent microtubule-stabilizing agent with significant potential in oncology research. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on its mechanism of action, cytotoxic potency, and the experimental approaches used to elucidate its effects.

Quantitative Cytotoxicity Profile of this compound

This compound has demonstrated remarkable cytotoxic and antiproliferative activity across various cancer cell lines. Its potency is highlighted by low nanomolar IC50 values, indicating its efficacy at minimal concentrations. The following table summarizes the key quantitative data from early-stage research.

| Cell Line | Cancer Type | Assay | IC50 Value | Reference |

| HeLa | Cervical Cancer | Proliferation Assay | 4.2 nM | [1][2][3][4] |

| 786-O | Clear Cell Renal Cell Carcinoma | CCK-8 Assay | <10 nM | [5] |

Note: The IC50 value for 786-O cells was observed to be significantly effective at concentrations of 1, 3, and 10 nM.

Mechanism of Action: Microtubule Stabilization and Apoptosis Induction

This compound exerts its cytotoxic effects primarily through the stabilization of microtubules. Unlike other microtubule-targeting agents, it forms a covalent bond with β-tubulin at aspartate residue 226 (Asp226).[6][7] This irreversible binding leads to several downstream cellular events:

-

Microtubule Bundling: this compound promotes the formation of dense microtubule bundles within the cell.[6][8]

-

Mitotic Arrest: The stabilization of microtubules disrupts the normal dynamics of the mitotic spindle, leading to an arrest in the G2/M phase of the cell cycle.[5][8]

-

Induction of Apoptosis: The sustained mitotic arrest triggers programmed cell death, or apoptosis.[6][8] This is often associated with the phosphorylation of Bcl-2, a key protein in the apoptotic signaling cascade.[8][9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the early-stage research of this compound cytotoxicity.

Cell Proliferation Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell number by staining total cellular protein.

-

Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

-

Cell Fixation: Gently wash the cells with PBS and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Wash and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with this compound for a specified time. Harvest the cells by trypsinization and wash with PBS.

-

Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured, allowing for the quantification of cells in the G1, S, and G2/M phases.

Apoptosis Assay (Annexin V/PI Staining)

Annexin V-FITC and propidium iodide (PI) double staining is used to detect and quantify apoptotic cells by flow cytometry.

-

Cell Treatment and Harvesting: Treat cells with this compound. Harvest both the adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizing the Research Framework

The following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound.

Caption: Experimental workflow for assessing this compound cytotoxicity.

Caption: Proposed signaling pathway of this compound-induced cytotoxicity.

References

- 1. Potent taccalonolides, AF and AJ, inform significant structure-activity relationships and tubulin as the binding site of these microtubule stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. S-EPMC3234588 - Potent taccalonolides, AF and AJ, inform significant structure-activity relationships and tubulin as the binding site of these microtubule stabilizers. - OmicsDI [omicsdi.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Development of this compound-Hydroxypropyl-β-Cyclodextrin Inclusion Complexes for Treatment of Clear Cell Renal-Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Taccalonolides: A Novel Class of Microtubule-Stabilizing Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Taccalonolide - Wikipedia [en.wikipedia.org]

Taccalonolide AJ: A Deep Dive into its Apoptotic Induction in Tumor Cells

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms and experimental validation of Taccalonolide AJ-induced apoptosis in tumor cells. This compound, a potent microtubule-stabilizing agent, represents a promising class of compounds in oncology research due to its distinct mechanism of action and efficacy in drug-resistant cancer models. This document details the signaling pathways involved, presents quantitative data from key studies, and outlines the experimental protocols necessary to investigate its apoptotic effects.

Core Mechanism of Action: Microtubule Stabilization and Mitotic Arrest

This compound exerts its primary anti-cancer effect by targeting the microtubule cytoskeleton, a critical component for cell division, structure, and intracellular transport. Unlike other microtubule-targeting agents, this compound covalently binds to β-tubulin at a site distinct from the taxane-binding site[1][2][3]. This irreversible binding stabilizes microtubules, suppressing their dynamic instability which is essential for the proper formation and function of the mitotic spindle during cell division[4][5].

The stabilization of microtubules by this compound leads to a cascade of cellular events culminating in apoptosis:

-

Mitotic Arrest: The hyper-stabilized microtubules are unable to properly segregate chromosomes, leading to an arrest of the cell cycle in the G2/M phase[4].

-

Formation of Abnormal Mitotic Spindles: Cells treated with this compound exhibit abnormal, often multipolar, mitotic spindles, further disrupting the process of mitosis[5].

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death[4][6].

Signaling Pathways in this compound-Induced Apoptosis

The apoptotic cascade initiated by this compound involves key signaling molecules, primarily the Bcl-2 family of proteins and caspases.

Bcl-2 Family Regulation

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. This compound treatment leads to the phosphorylation of the anti-apoptotic protein Bcl-2[4][6]. Phosphorylation of Bcl-2 can inactivate its anti-apoptotic function, thereby tipping the cellular balance towards apoptosis. This event is a common downstream effect of mitotic arrest induced by microtubule-targeting agents.

Caspase Activation

Caspases, a family of cysteine proteases, are the executioners of apoptosis. The disruption of the mitotic spindle and subsequent cellular stress signals activate a cascade of caspase activity. A key event is the cleavage and activation of executioner caspases, such as Caspase-3[6]. Activated Caspase-3 then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.

References

- 1. Taccalonolide binding to tubulin imparts microtubule stability and potent in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Taccalonolides: A Novel Class of Microtubule-Stabilizing Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Taccalonolides: Structure, semi-synthesis, and biological activity [frontiersin.org]

- 5. Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Structure-Activity Relationship of Taccalonolide AJ: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The taccalonolides are a class of microtubule-stabilizing agents isolated from plants of the genus Tacca. These highly oxygenated pentacyclic steroids have garnered significant attention in medicinal chemistry due to their potent anticancer activities, unique mechanism of action, and their ability to circumvent common mechanisms of taxane resistance.[1][2] Taccalonolide AJ, a semi-synthetic derivative, stands out for its exceptional potency and has been instrumental in elucidating the structure-activity relationships (SAR) and the molecular target of this class of compounds.[3][4] This technical guide provides an in-depth analysis of the SAR of this compound, detailing the key structural features that govern its biological activity, the experimental protocols used for its evaluation, and its mechanism of action.

Core Structure and Mechanism of Action

Taccalonolides, including this compound, exert their cytotoxic effects by stabilizing microtubules, the essential components of the cellular cytoskeleton involved in cell division.[5] Unlike other microtubule stabilizers such as paclitaxel, taccalonolides were initially thought to act via a mechanism independent of direct tubulin binding.[6] However, the discovery of the highly potent taccalonolides AF and AJ provided the first evidence of a direct interaction with tubulin.[3][4]

A landmark discovery in understanding the mechanism of action was the determination that this compound covalently binds to β-tubulin.[1][7] X-ray crystallography revealed that the C22-C23 epoxide group of this compound forms a covalent bond with the aspartate 226 (D226) residue of β-tubulin.[1][8] This covalent interaction is crucial for its potent microtubule-stabilizing activity and explains the significant increase in potency observed upon epoxidation of the C22-C23 double bond present in its precursor, Taccalonolide B.[1][9]

The binding of this compound to β-tubulin induces a conformational change in the M-loop, facilitating tubulin polymerization and stabilizing the microtubule lattice.[8] This stabilization of microtubules disrupts their dynamic nature, leading to the formation of aberrant mitotic spindles, mitotic arrest, and ultimately, apoptosis (programmed cell death).[10]

Structure-Activity Relationship (SAR) of the Taccalonolide Core

The development of this compound and the study of numerous natural and semi-synthetic analogs have provided significant insights into the SAR of the taccalonolide scaffold. The key structural modifications and their impact on biological activity are summarized below.

The Critical Role of the C22-C23 Epoxide

The most profound finding in the SAR of taccalonolides is the critical importance of the epoxide at the C22-C23 position. The semi-synthesis of this compound by epoxidation of Taccalonolide B resulted in a dramatic increase in antiproliferative potency, with IC50 values shifting from the micromolar to the low nanomolar range.[1][9] For instance, this compound is 743-fold more potent than Taccalonolide B.[1] This epoxidation is a general strategy for enhancing the potency of various taccalonolides.[9] The epoxide acts as a Michael acceptor, forming a covalent adduct with the D226 residue of β-tubulin, thereby irreversibly locking the drug onto its target.[1][10]

Modifications at the C1 Position

The substituent at the C1 position has been shown to influence the potency of taccalonolides. A bulky isovaleryl group at C1, as seen in Taccalonolide AI, is associated with greater potency compared to an acetyl group found in Taccalonolide N.[1][9] This suggests that the C1 position can be modified to optimize binding affinity and biological activity.

Modifications at the C6 Position

Recent studies have explored modifications at the C6 position of the taccalonolide backbone. The introduction of the C-13 N-acyl-β-phenylisoserine side chain of paclitaxel at the C6 position of a this compound analog resulted in compounds with a 10-fold improvement in the biochemical tubulin polymerization activity.[11] This indicates that the C6 position can be functionalized to potentially enhance target engagement without altering the fundamental covalent binding mechanism.[11]

The E-ring Region

The E-ring of the taccalonolide structure is considered critical for its microtubule-stabilizing activities.[1] The presence of the lactone ring and the stereochemistry of the substituents in this region are important for maintaining the overall conformation required for binding to tubulin.

Quantitative SAR Data

The antiproliferative activities of this compound and related taccalonolides have been evaluated in various cancer cell lines. The following table summarizes the IC50 values, providing a quantitative comparison of their potencies.

| Compound | Precursor | Key Structural Feature | Cell Line | IC50 (nM) | Reference |

| This compound | Taccalonolide B | C22-C23 epoxide | HeLa | 4.2 | [3][12] |

| Taccalonolide B | - | C22-C23 double bond | HeLa | >3000 | [9] |

| Taccalonolide AF | Taccalonolide A | C22-C23 epoxide | HeLa | 23 | [1] |

| Taccalonolide A | - | C22-C23 double bond | HeLa | 5940 | [1] |

| Taccalonolide AA | - | - | HeLa | 32.3 | [13] |

| Taccalonolide AI | - | C1-isovaleryl group | HeLa | 47 | [1] |

| Taccalonolide N | - | C1-acetyl group | HeLa | ~9400 | [9] |

| T-epoxide | Taccalonolide T | C22-C23 epoxide | HeLa | 0.43 | [9] |

| AI-epoxide | Taccalonolide AI | C22-C23 epoxide | HeLa | 0.88 | [9] |

Experimental Protocols

The evaluation of the biological activity of this compound and its analogs involves a series of key experiments. The methodologies for these assays are detailed below.

Antiproliferative/Cytotoxicity Assays (MTT/SRB Assay)

Objective: To determine the concentration of a compound that inhibits the proliferation of cancer cells by 50% (IC50).

Methodology:

-

Cell Plating: Cancer cells (e.g., HeLa, MDA-MB-231) are seeded in 96-well or 384-well plates at a predetermined density and allowed to adhere overnight.[6]

-

Compound Treatment: The cells are treated with a serial dilution of the test compound (e.g., this compound) for a specified period (typically 48-72 hours).

-

Cell Viability Assessment:

-

MTT Assay: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured at a specific wavelength.

-

SRB (Sulphorhodamine B) Assay: Cells are fixed with trichloroacetic acid. The fixed cells are then stained with the SRB dye, which binds to cellular proteins. The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is read at a specific wavelength.[13]

-

-

Data Analysis: The absorbance values are plotted against the compound concentration, and the IC50 value is calculated using a dose-response curve fitting model.

Tubulin Polymerization Assay

Objective: To assess the ability of a compound to promote the assembly of purified tubulin into microtubules.

Methodology:

-

Reaction Mixture Preparation: Purified tubulin is suspended in a polymerization buffer (e.g., G-PEM buffer containing GTP) and kept on ice.

-

Initiation of Polymerization: The reaction mixture, containing tubulin and the test compound (e.g., this compound) or a vehicle control, is transferred to a pre-warmed 37°C cuvette in a spectrophotometer.

-

Monitoring Polymerization: The increase in turbidity, which corresponds to microtubule formation, is monitored by measuring the change in absorbance at 340 nm over time.[14]

-

Data Analysis: The rate and extent of polymerization are determined from the kinetic curves. A lag time before the onset of polymerization can also be observed.[15]

Immunofluorescence Microscopy for Microtubule Visualization

Objective: To visualize the effects of a compound on the cellular microtubule network and mitotic spindle formation.

Methodology:

-

Cell Culture and Treatment: Cells are grown on coverslips and treated with the test compound for a specified duration.

-

Fixation and Permeabilization: Cells are fixed (e.g., with methanol or paraformaldehyde) to preserve their structure and then permeabilized (e.g., with Triton X-100) to allow antibody entry.

-

Immunostaining: The cells are incubated with a primary antibody specific for β-tubulin, followed by a fluorescently labeled secondary antibody. DNA is counterstained with a fluorescent dye like DAPI.[13]

-

Microscopy: The coverslips are mounted on slides, and the cells are visualized using a fluorescence microscope.

-

Analysis: The morphology of the microtubule network, including the formation of bundles and the structure of the mitotic spindles, is examined.[13][15]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

Caption: Signaling pathway of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Taccalonolides: Structure, semi-synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potent taccalonolides, AF and AJ, inform significant structure-activity relationships and tubulin as the binding site of these microtubule stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Frontiers | Taccalonolides: Structure, semi-synthesis, and biological activity [frontiersin.org]

- 6. The taccalonolides, novel microtubule stabilizers, and γ-radiation have additive effects on cellular viability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Taccalonolides: A Novel Class of Microtubule-Stabilizing Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of microtubule stabilization by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthetic Reactions with Rare Taccalonolides Reveal the Value of C-22,23 Epoxidation for Microtubule Stabilizing Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Taccalonolide C-6 Analogues, Including Paclitaxel Hybrids, Demonstrate Improved Microtubule Polymerizing Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Potent Taccalonolides, AF and AJ, Inform Significant Structure Activity Relationships and Tubulin as the Binding Site of These Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification and Biological Activities of New Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Taccalonolide binding to tubulin imparts microtubule stability and potent in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Taccalonolide AJ in High-Content Screening for Anticancer Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taccalonolides, a class of highly oxygenated steroids isolated from plants of the genus Tacca, represent a promising new frontier in the development of anticancer therapeutics. Among them, the semi-synthetic derivative Taccalonolide AJ has emerged as a particularly potent microtubule-stabilizing agent.[1][2] Unlike taxanes, taccalonolides exhibit efficacy against drug-resistant cancer cell lines, suggesting a distinct mechanism of action and the potential to overcome clinical resistance.[3][4]